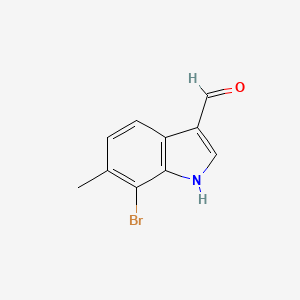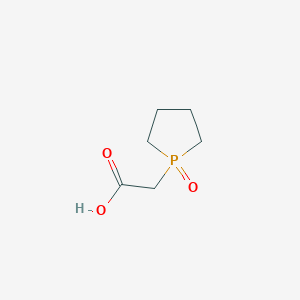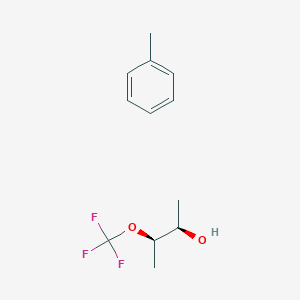
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-(trifluoromethoxy)butan-2-ol, toluene is a chemical compound that features a trifluoromethoxy group attached to a butanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-(trifluoromethoxy)butan-2-ol typically involves the introduction of the trifluoromethoxy group to a butanol derivative. This can be achieved through various synthetic routes, including nucleophilic substitution reactions where a trifluoromethoxy group is introduced to a suitable precursor under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the reaction and ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-3-(trifluoromethoxy)butan-2-ol may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and concentration of reactants are meticulously controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-(trifluoromethoxy)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler alcohols or hydrocarbons. Substitution reactions can result in the formation of new compounds with different functional groups replacing the trifluoromethoxy group.
Aplicaciones Científicas De Investigación
(2R,3R)-3-(trifluoromethoxy)butan-2-ol has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R,3R)-3-(trifluoromethoxy)butan-2-ol exerts its effects involves interactions with specific molecular targets and pathways The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes or receptors, thereby modulating biological processes
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-(trifluoromethoxy)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
(2R,3R)-3-(trifluoromethoxy)butan-2-one: Ketone derivative with different reactivity.
(2R,3R)-3-(trifluoromethoxy)butan-2-amine: Amine derivative with potential biological activity.
Uniqueness
(2R,3R)-3-(trifluoromethoxy)butan-2-ol is unique due to the specific positioning of the trifluoromethoxy group and the hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C12H17F3O2 |
|---|---|
Peso molecular |
250.26 g/mol |
Nombre IUPAC |
toluene;(2R,3R)-3-(trifluoromethoxy)butan-2-ol |
InChI |
InChI=1S/C7H8.C5H9F3O2/c1-7-5-3-2-4-6-7;1-3(9)4(2)10-5(6,7)8/h2-6H,1H3;3-4,9H,1-2H3/t;3-,4-/m.1/s1 |
Clave InChI |
PKJOIDNKAPHIIL-WKUSAUFCSA-N |
SMILES isomérico |
CC1=CC=CC=C1.C[C@H]([C@@H](C)OC(F)(F)F)O |
SMILES canónico |
CC1=CC=CC=C1.CC(C(C)OC(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



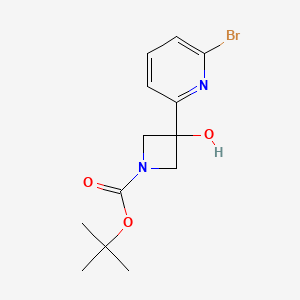
![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
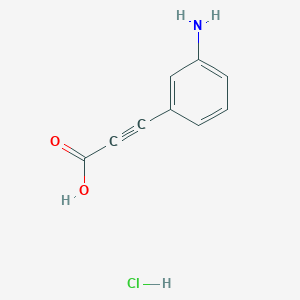
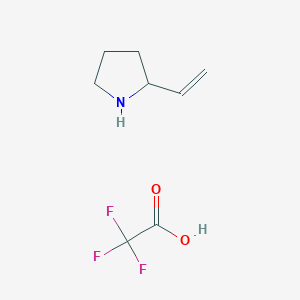
![Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate](/img/structure/B13515863.png)
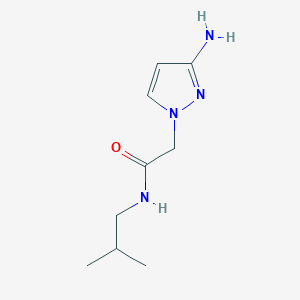
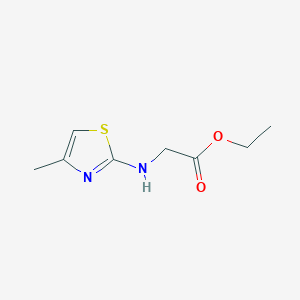
amino}propanoic acid](/img/structure/B13515877.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(trimethylsilyl)methyl]butanoic acid](/img/structure/B13515879.png)

